Boc-Phe(3-Br)-OH

Cross-coupling Suzuki-Miyaura Peptide Diversification

Sourcing Boc-Phe(3-Br)-OH for SPPS? Ensure batch-to-batch consistency for cross-coupling yields. This L-isomer (CAS 82278-73-7) with ≥98% purity provides the defined stereochemistry and Boc-protection essential for Boc/Benzyl synthesis. The meta-bromoaryl moiety enables precise on-resin diversification via Suzuki-Miyaura coupling or halogen bonding studies, making it non-interchangeable with para-isomers or Fmoc variants. Validate optical rotation (+25° ±2°) for chiral integrity.

Molecular Formula C14H18BrNO4
Molecular Weight 344.20 g/mol
CAS No. 82278-73-7
Cat. No. B558698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Phe(3-Br)-OH
CAS82278-73-7
Synonyms82278-73-7; (S)-N-Boc-3-Bromophenylalanine; Boc-L-3-Bromophenylalanine; Boc-3-bromo-L-phenylalanine; BOC-PHE(3-BR)-OH; BOC-L-3-BR-PHE-OH; (S)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid; BOC-L-3-BROMOPHE; (2S)-3-(3-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid; SBB063976; (2S)-2-[(tert-butoxy)carbonylamino]-3-(3-bromophenyl)propanoicacid; (2S)-3-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPIONICACID; BOC-3-BROMO-L-PHE-OH; AC1MC183; BOC-L-PHE(3-BR)-OH; SCHEMBL1073538; CTK8B2367; FBUDYESOPLBQIR-NSHDSACASA-N; MolPort-000-150-165; 82278-95-3; ZINC2244130; ANW-37536; CB-500; KM2111; N-BOC-L-3-BROMOPHENYLALANINE
Molecular FormulaC14H18BrNO4
Molecular Weight344.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O
InChIInChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyFBUDYESOPLBQIR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Phe(3-Br)-OH (CAS 82278-73-7): A Boc-Protected 3-Bromo-L-Phenylalanine Building Block for Peptide Synthesis and Cross-Coupling


Boc-Phe(3-Br)-OH, also known as Boc-3-bromo-L-phenylalanine or (S)-N-Boc-3-bromophenylalanine, is a Boc-protected, non-proteinogenic amino acid derivative . This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS), enabling the site-specific introduction of a meta-bromophenyl moiety into peptide sequences . The bromine atom provides a reactive handle for subsequent diversification via cross-coupling reactions, such as Suzuki-Miyaura coupling [1]. Its defined L-stereochemistry and the robust Boc protecting group make it a standard reagent for constructing modified peptides and peptidomimetics for biological and medicinal chemistry applications.

Why Boc-Phe(3-Br)-OH is Not Readily Substitutable by Its Para-Bromo or Fmoc-Protected Analogs


Boc-Phe(3-Br)-OH occupies a precise niche that precludes generic substitution. The meta-bromine substituent confers distinct electronic and steric properties compared to its para-substituted isomer, Boc-Phe(4-Br)-OH, which directly impacts reactivity in cross-coupling reactions and the conformational dynamics of the resulting peptide [1]. Furthermore, the choice of the Boc protecting group is not arbitrary; it dictates the conditions for peptide assembly and is incompatible with the orthogonal Fmoc/t-Bu strategy, meaning Fmoc-Phe(3-Br)-OH cannot be used interchangeably [2]. Finally, the defined L-stereochemistry is critical for biological interactions, and the D-enantiomer (Boc-D-Phe(3-Br)-OH) would yield a peptide with an inverted, potentially inactive, 3D structure . These specific attributes are quantified in the evidence below.

Quantitative Differentiation of Boc-Phe(3-Br)-OH Against Closest Analogs


Cross-Coupling Reactivity Profile: Meta- vs. Para-Bromo Substitution

The meta-bromine substitution pattern in Boc-Phe(3-Br)-OH offers a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to its para-substituted isomer, Boc-Phe(4-Br)-OH . Meta-substituted aryl bromides are known to undergo oxidative addition with Pd(0) at different rates and can lead to different regioselectivity in subsequent functionalization steps [1]. This electronic differentiation is crucial for achieving specific structural diversification in peptide synthesis.

Cross-coupling Suzuki-Miyaura Peptide Diversification

Solid-Phase Peptide Synthesis Compatibility: Boc vs. Fmoc Protection Strategy

Boc-Phe(3-Br)-OH is specifically designed for Boc/Benzyl solid-phase peptide synthesis (SPPS). In contrast, its Fmoc-protected analog, Fmoc-Phe(3-Br)-OH, is required for Fmoc/t-Bu SPPS . The Boc group is stable to the basic conditions used for Fmoc deprotection but is readily removed by strong acids like TFA, whereas the Fmoc group is base-labile [1]. Using the incorrect protecting group leads to premature deprotection and failed syntheses.

Solid-Phase Peptide Synthesis SPPS Protecting Groups

Optical Purity and Stereochemical Integrity: L- vs. D-Enantiomer

Boc-Phe(3-Br)-OH is supplied as the pure L-enantiomer, which is essential for maintaining the native stereochemistry of biologically active peptides . Analytical data confirms a specific optical rotation of [α]D20 = +25° ± 2° (c=1, EtOH) for the L-isomer . In contrast, the D-enantiomer, Boc-D-Phe(3-Br)-OH, exhibits a negative optical rotation (e.g., [α]D20 = -13° ± 2° for the 4-bromo analog in MeOH), and its incorporation would invert the stereocenter, fundamentally altering peptide conformation and biological activity .

Chiral Purity Enantiomeric Excess Optical Rotation

Verified High Purity for Reproducible Peptide Synthesis

Commercial specifications for Boc-Phe(3-Br)-OH consistently report high chemical purity, essential for minimizing side reactions and ensuring high crude peptide purity. Multiple suppliers guarantee a minimum purity of 98% by HPLC analysis . While many peptide building blocks are available at similar purity grades, the consistency of this specification across vendors for Boc-Phe(3-Br)-OH (often verified by Certificate of Analysis) provides procurement confidence. In comparison, the Fmoc analog, Fmoc-Phe(3-Br)-OH, is often supplied at a slightly lower standard purity of 95% .

HPLC Purity Quality Control Peptide Synthesis

Optimal Application Scenarios for Boc-Phe(3-Br)-OH Based on Its Differential Properties


Solid-Phase Synthesis of Peptides with Site-Specific Meta-Bromoaryl Modifications

This scenario leverages the core differentiation of Boc-Phe(3-Br)-OH: its compatibility with Boc/Benzyl SPPS and its unique meta-bromine handle. Researchers use this building block to introduce a 3-bromophenylalanine residue at a defined position within a peptide chain during automated SPPS . The resulting peptide resin, containing a meta-bromoaryl group, serves as a stable and versatile intermediate for subsequent on-resin diversification.

Post-Synthetic Diversification of Peptides via Suzuki-Miyaura Cross-Coupling

Following the incorporation of Boc-Phe(3-Br)-OH into a peptide sequence, the aryl bromide acts as a specific site for palladium-catalyzed cross-coupling. As detailed in the evidence for its meta-substitution reactivity, this allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups [1]. This strategy is essential for constructing biaryl-bridged macrocyclic peptides or for generating libraries of peptide analogs for structure-activity relationship (SAR) studies in drug discovery [2].

Conformational Studies Utilizing Halogen Bonding Interactions

The bromine atom at the meta-position of the phenylalanine side chain can participate in orthogonal halogen bonding (XB) interactions. As established by the class-level evidence on meta-substituted halogens, this non-covalent interaction can be strategically used to stabilize specific peptide secondary structures, such as β-hairpins or helical bundles [3]. Researchers utilize Boc-Phe(3-Br)-OH to introduce a halogen-bond donor site, enabling the study of weak interactions in protein folding and molecular recognition.

Synthesis of Chiral Building Blocks for Pharmaceutical Intermediates

The high and verifiable optical purity of Boc-Phe(3-Br)-OH (L-enantiomer) makes it a reliable chiral starting material or intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The compound's defined stereocenter is preserved through subsequent transformations, ensuring the final drug substance meets the required enantiomeric excess (ee). This is particularly relevant in the synthesis of peptidomimetic drugs where a specific 3D conformation is critical for target engagement .

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